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Compound of Interest

Compound Name:
2,3,4,9-tetrahydro-1H-carbazol-3-

amine

Cat. No.: B112847 Get Quote

The 2,3,4,9-tetrahydro-1H-carbazole (THC) scaffold is a privileged structure in medicinal

chemistry.[1][2][3] It forms the core of numerous natural products and synthetic analogues

exhibiting a wide spectrum of pharmacological activities, including potential as anti-Alzheimer's,

anticancer, and anti-inflammatory agents.[1][4][5] The efficacy of these molecules is intrinsically

linked to their three-dimensional architecture, which dictates how they interact with biological

targets like enzymes and receptors.

Therefore, single-crystal X-ray diffraction (SC-XRD) is not merely a characterization technique;

it is an essential tool for rational drug design. By providing a precise atomic-level map of the

molecule, SC-XRD allows us to understand structure-activity relationships (SAR), validate

computational models, and engineer next-generation therapeutics with enhanced potency and

selectivity. This guide uses 2,3,4,9-tetrahydro-1H-carbazole as a case study to illuminate this

powerful analytical workflow.

Synthesis and Crystallization: From Precursors to
Analytically Pure Single Crystals
The journey to a crystal structure begins with the synthesis of high-purity material and the

subsequent growth of diffraction-quality single crystals. The choices made at this stage are

critical for the success of the entire analysis.

Synthetic Strategy: The Borsche–Drechsel Cyclization
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The most reliable and widely adopted method for synthesizing the tetrahydrocarbazole core is

the Borsche–Drechsel cyclization, a variant of the Fischer indole synthesis.[6][7][8] This acid-

catalyzed reaction provides a high-yield pathway from readily available starting materials.

Causality of Choice: The Borsche–Drechsel cyclization is favored for its efficiency and

operational simplicity. The reaction proceeds through a well-understood mechanism involving

the formation of a phenylhydrazone intermediate, followed by a[9][9]-sigmatropic

rearrangement and subsequent cyclization.[6] This predictability makes it a robust choice for

producing the target compound in sufficient quantity and purity for crystallographic studies.

Reaction Setup: To a flask containing glacial acetic acid (40 ml), add cyclohexanone (0.12

mol) and heat the mixture.

Addition of Phenylhydrazine: Add freshly redistilled phenylhydrazine (0.1 mol) dropwise to

the heated solution over a period of 30 minutes. The dropwise addition is crucial to control

the exothermic reaction and prevent the formation of side products.

Reflux: Upon completion of the addition, reflux the mixture on a water bath for an additional

30 minutes to ensure the reaction goes to completion.

Precipitation and Isolation: Pour the hot reaction mixture into a beaker of ice-cold water while

stirring continuously. The rapid temperature drop causes the product to precipitate out of the

solution as a brown-colored solid.

Purification: Filter the crude solid and wash it repeatedly with water to remove any residual

acetic acid and other water-soluble impurities. Recrystallize the solid from methanol, using a

small amount of decolorizing carbon to yield the pure title compound. The yield for this

reaction is typically high, often around 88%.[4]

Crystal Growth: The Art of Slow Evaporation
Obtaining a high-quality single crystal is arguably the most challenging step. The goal is to

encourage molecules to pack in a slow, orderly fashion, forming a single, defect-free lattice.

Causality of Choice: Slow evaporation of a solvent is a gentle and effective method for growing

crystals of small organic molecules. By allowing the solvent to evaporate over several days or

weeks, the solution becomes supersaturated at a very slow rate, providing the necessary
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thermodynamic conditions for single crystal nucleation and growth, rather than rapid

precipitation of an amorphous powder. Methanol is an excellent solvent choice here as it

solubilizes the compound sufficiently and has a suitable vapor pressure for controlled

evaporation at room temperature.[10]

Prepare a Saturated Solution: Dissolve the purified 2,3,4,9-tetrahydro-1H-carbazole in a

minimal amount of methanol at room temperature to create a nearly saturated solution.

Filter the Solution: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

This removes any particulate matter that could act as unwanted nucleation sites, leading to

the formation of multiple small crystals instead of a single large one.

Allow for Slow Evaporation: Cover the vial with a cap or paraffin film pierced with a few small

holes using a needle. This restricts the rate of solvent evaporation.

Incubate: Place the vial in a vibration-free environment at a constant temperature. Over

several days, as the methanol slowly evaporates, single crystals suitable for X-ray diffraction

will form.

Single-Crystal X-ray Diffraction: The Definitive
Structural Probe
With a suitable crystal mounted, the process of data collection and structure determination can

begin. This workflow translates the diffraction pattern of X-rays scattered by the crystal's

electron cloud into a precise 3D model of the molecule.

Workflow for Crystal Structure Determination
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Caption: Workflow from synthesis to final structural analysis.
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Data Collection: A suitable crystal (e.g., 0.26 × 0.15 × 0.15 mm) is mounted on a

diffractometer, such as a Bruker Kappa APEXII area-detector.[10] The crystal is cooled

(typically to 293 K in this case) and irradiated with monochromatic X-rays (Mo Kα radiation, λ

= 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.

Data Reduction: The collected images are processed to integrate the intensities of the

diffraction spots and apply corrections for experimental factors. This step yields a file

containing the Miller indices (h,k,l) and intensity for each reflection.[10]

Structure Solution: The "phase problem" is solved using direct methods, typically with

software like SHELXS97.[10] This initial step provides a rough electron density map that

reveals the positions of most non-hydrogen atoms.

Structure Refinement: The initial model is refined using full-matrix least-squares on F², a

process carried out with programs like SHELXL97.[10] In this iterative process, atomic

positions, displacement parameters, and other variables are adjusted to minimize the

difference between the observed diffraction data and the data calculated from the model.

Hydrogen atoms are typically placed in geometrically calculated positions.

Validation: The final structural model is rigorously validated for geometric and

crystallographic consistency.

Analysis of the Crystal Structure of 2,3,4,9-
Tetrahydro-1H-carbazole
The final output of the crystallographic workflow is a Crystallographic Information File (CIF),

which contains all the information needed to describe the crystal structure. Analysis of this data

provides profound insights into the molecule's nature.

Crystallographic Data Summary
The crystallographic parameters for 2,3,4,9-tetrahydro-1H-carbazole provide a quantitative

fingerprint of its solid-state structure.
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Parameter Value[10]

Chemical Formula C₁₂H₁₃N

Formula Weight 171.23 g/mol

Crystal System Orthorhombic

Space Group Pbca

a (Å) 6.1067 (4)

b (Å) 7.9488 (5)

c (Å) 19.4512 (12)

Volume (Å³) 944.18 (10)

Z (Molecules/unit cell) 4

Temperature (K) 293 (2)

Radiation Mo Kα (λ = 0.71073 Å)

Final R-factor [I > 2σ(I)] R1 = 0.048

Goodness-of-fit (S) 1.07

Molecular Conformation and Disorder
The analysis reveals that the molecule is not perfectly planar. The fused benzene and pyrrole

rings are nearly coplanar, with a very small dihedral angle of 0.6(1)° between them.[10]

A key finding is that the cyclohexene ring is conformationally flexible and exhibits disorder in

the crystal structure. It is modeled over two positions with refined occupancies of 59.1% and

40.9%.[10] In both disordered components, the ring adopts a half-chair conformation.[10] This

conformational flexibility is a critical piece of information for drug designers, as the molecule

may adopt different shapes when binding to a biological target.

Intermolecular Interactions and Crystal Packing
The way molecules pack together in the crystal is governed by non-covalent interactions. In the

structure of 2,3,4,9-tetrahydro-1H-carbazole, the crystal packing is stabilized by a network of
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intermolecular N—H⋯π and C—H⋯π interactions.[10]

N—H⋯π Interaction: The hydrogen atom on the pyrrole nitrogen (N1) acts as a hydrogen

bond donor, interacting with the center of the π-electron cloud of a neighboring molecule's

benzene ring.

C—H⋯π Interactions: Weaker C—H bonds from the aliphatic and aromatic portions of the

molecule also engage in similar interactions with the π systems of adjacent molecules.

These interactions are crucial for the stability of the solid-state structure and can influence the

material's physical properties, such as its melting point and solubility.

Molecule A

Molecule B

N-H Benzene Ring (π-cloud)
 N-H···π interaction

Benzene Ring (π-cloud)

Click to download full resolution via product page

Caption: Diagram of the key N-H···π intermolecular interaction.

Conclusion: From Atomic Coordinates to Scientific
Insight
The crystal structure analysis of 2,3,4,9-tetrahydro-1H-carbazole provides an unambiguous

determination of its three-dimensional form. The key insights—the half-chair conformation of

the cyclohexene ring, its conformational disorder, and the stabilizing role of N—H⋯π

interactions—are fundamental for understanding its chemical behavior. For professionals in

drug development, this atomic-level precision is invaluable, enabling more accurate molecular

modeling, facilitating the design of derivatives with improved binding affinity, and ultimately

accelerating the discovery of new and more effective medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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